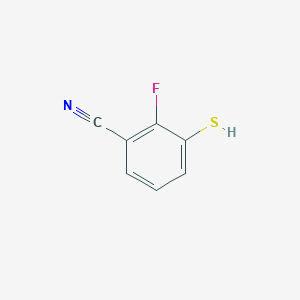

2-Fluoro-3-mercaptobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-3-mercaptobenzonitrile” is a chemical compound with the molecular formula C7H4FNS and a molecular weight of 153.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom and a mercapto group attached to it . The InChI code for this compound is 1S/C7H4FNS/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H .Scientific Research Applications

Structural and Electronic Properties

An energetic and structural study on fluoro-benzonitriles, including compounds related to 2-Fluoro-3-mercaptobenzonitrile, reveals insights into their standard molar enthalpies of formation, vapor pressures, and electronic effects evaluated using NBO analysis and UV-vis spectroscopy. This research helps understand the compound's stability and electronic characteristics, which are crucial for its applications in chemical synthesis and material science (M. Ribeiro da Silva et al., 2012).

Synthesis and Chemical Reactions

Research on the selectivity of substitution reactions with fluorobenzonitriles has shown that this compound can be synthesized from the reaction of fluorobenzonitriles with sodium sulfide, demonstrating a method to yield halo-substituted mercaptobenzonitriles. This process highlights the compound's role in creating synthetically useful derivatives through SNAr displacement of fluorine (Tony Taldone et al., 2012).

Application in Synthesis of Diverse Compounds

The synthesis of fluoropolymers, which are pivotal in technologically demanding applications due to their high-performance properties, can involve processes related to this compound. Research into the homogeneous solution polymerization of highly fluorinated acrylic monomers in supercritical carbon dioxide suggests an environmental-friendly alternative to traditional methods that rely on harmful solvents (J. DeSimone et al., 1992).

Microwave-Assisted Synthesis

A microwave-assisted, fluorous synthetic route to derivatives, starting from 2-fluorobenzonitriles, showcases the utility of this compound-related compounds in facilitating efficient chemical transformations. This method emphasizes the compound's role in enabling rapid and environmentally conscious synthesis processes (W. Ang et al., 2013).

properties

IUPAC Name |

2-fluoro-3-sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUKFTNBIIVDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)

![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)

![(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2863801.png)

![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863806.png)

![2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2863811.png)